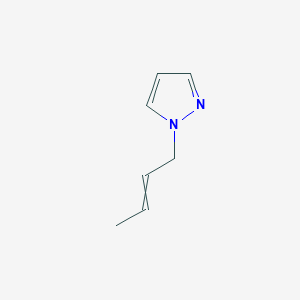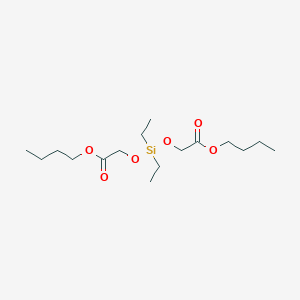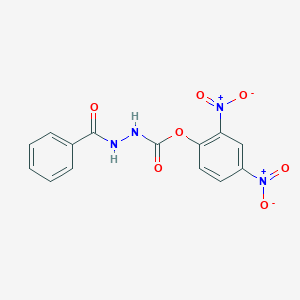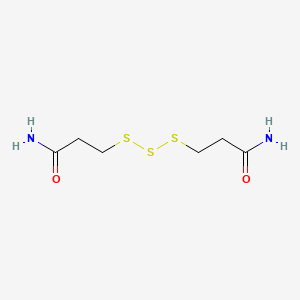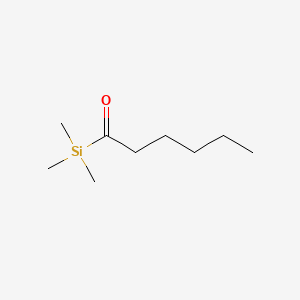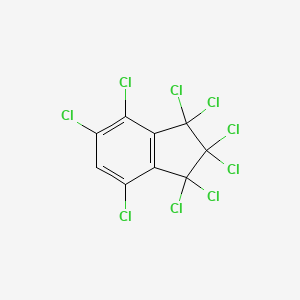
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Acylation: The brominated product is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide core play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Iodo-4-methylphenyl)-N-methylbenzamide: Similar structure but with an iodine atom instead of bromine.
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
65814-47-3 |
|---|---|
Formule moléculaire |
C15H14BrNO |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-8-9-14(13(16)10-11)17(2)15(18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clé InChI |
HRSQQFVHAPNCHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C)C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


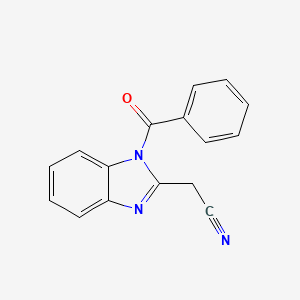

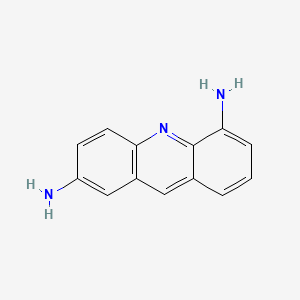
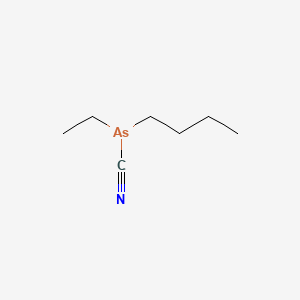
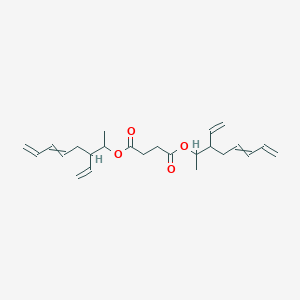
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
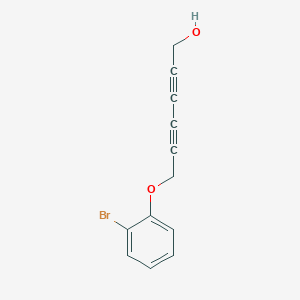
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
